3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
This compound features a tetrahydroquinoline core substituted at the 1-position with a 4-fluorobenzenesulfonyl group and at the 7-position with a 3-fluorobenzamide moiety.
Properties
IUPAC Name |
3-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O3S/c23-17-7-10-20(11-8-17)30(28,29)26-12-2-4-15-6-9-19(14-21(15)26)25-22(27)16-3-1-5-18(24)13-16/h1,3,5-11,13-14H,2,4,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBTXWKCTDJRTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorobenzenesulfonyl Group: This step involves the reaction of the tetrahydroquinoline intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions.
Coupling with 3-Fluorobenzamide: The final step involves the coupling of the intermediate with 3-fluorobenzoyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The fluorine atoms on the benzene rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinoline derivatives.
Reduction: Products may include sulfide derivatives.
Substitution: Products depend on the nucleophile used but can include various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the interactions of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity through halogen bonding, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:
Table 1: Structural and Activity Comparison of Tetrahydroquinoline Derivatives
Key Observations:
Substituent Effects on Activity :
- Fluorine positioning significantly impacts potency. For RORγ inhibitors, the 2,4-difluoro analog (IC₅₀ <1 μM) outperforms the 2-chloro-6-fluoro variant (IC₅₀ <15 μM), suggesting that electron-withdrawing groups at specific positions enhance binding .
- The 3-fluoro-5-(trifluoromethyl) substituent in compound 10g () may improve lipophilicity and target engagement compared to the target compound’s simpler 3-fluoro group .
Tetrahydroquinoline Modifications: Sulfonyl vs. Carbonyl Linkers: Sulfonyl groups (e.g., in RORγ inhibitors) favor strong hydrogen bonding and stability, whereas carbonyl groups (e.g., piperidine-1-carbonyl in 10f/g) may enhance solubility but reduce steric bulk .
Halogen Substitutions :
- Replacing fluorine with chlorine (as in ) introduces greater steric hindrance and altered electronic effects, which could reduce binding affinity or alter metabolic pathways .
Research Findings and Implications
- Synthetic Routes : Compounds like 10f/g () are synthesized via coupling reactions with morpholine/piperidine carbonyl chlorides, while RORγ inhibitors () employ sulfonylation and triazole-forming steps. These methods highlight divergent strategies for modulating target selectivity .
- Computational Insights : Fluorine atoms in the target compound likely enhance dipole interactions in hydrophobic pockets, a feature shared with high-potency RORγ inhibitors .
- Unanswered Questions: The target compound’s exact biological targets and pharmacokinetic profile remain uncharacterized.
Biological Activity
3-Fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a tetrahydroquinoline moiety with sulfonamide functionalities, which are known to exhibit various pharmacological properties.
Chemical Structure
The molecular formula of this compound is C22H18F2N2O3S, with a molecular weight of 428.5 g/mol. The structure includes:
- A fluorinated benzene ring.
- A sulfonyl group attached to the nitrogen of the tetrahydroquinoline.
- A fluorine atom at the 3-position of the benzene ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine enhances binding affinity through halogen bonding, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of target proteins, leading to various biological effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities including:
- Inhibition of Carbonic Anhydrase : Some sulfonamide derivatives have shown promise as inhibitors of carbonic anhydrase, an enzyme involved in metabolic processes.
- Anticancer Properties : Certain derivatives have been investigated for their potential in cancer treatment due to their ability to influence cellular signaling pathways.
Comparative Analysis
The following table summarizes similar compounds and their associated biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-fluoro-N-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide | Contains methylsulfonyl instead of fluorobenzenesulfonyl | Potential carbonic anhydrase inhibitor |
| 4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide | Bromo substitution on tetrahydroquinoline | Exhibits different enzyme inhibition profiles |
| 4-bromo-N-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | Similar scaffold with methanesulfonyl group | Investigated for anti-cancer properties |
Case Studies
Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Neurological Disorders : In preclinical models, compounds derived from this scaffold showed potential for treating neurological disorders by modulating neurotransmitter systems.
- Cancer Research : Investigations into its anticancer properties revealed that it may inhibit tumor growth by interfering with key signaling pathways involved in cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
